2-Butyl-2-methylcyclopentane-1,3-dione 2-Butyl-2-methylcyclopentane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 63326-15-8
VCID: VC19419007
InChI: InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

2-Butyl-2-methylcyclopentane-1,3-dione

CAS No.: 63326-15-8

Cat. No.: VC19419007

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-2-methylcyclopentane-1,3-dione - 63326-15-8

Specification

CAS No. 63326-15-8
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 2-butyl-2-methylcyclopentane-1,3-dione
Standard InChI InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3
Standard InChI Key JJGFZNOOAYGBHL-UHFFFAOYSA-N
Canonical SMILES CCCCC1(C(=O)CCC1=O)C

Introduction

Chemical Structure and Nomenclature

2-Butyl-2-methylcyclopentane-1,3-dione (systematic IUPAC name: 2-butyl-2-methylcyclopentane-1,3-dione) belongs to the class of cyclic diketones, characterized by a five-membered cyclopentane ring substituted with two ketone groups at the 1 and 3 positions. The compound features additional alkyl substituents: a methyl group and a butyl group at the 2-position, which introduce steric and electronic modifications compared to simpler analogs like 2-methylcyclopentane-1,3-dione .

Molecular Formula and Weight

  • Molecular Formula: C11_{11}H18_{18}O2_2

  • Molecular Weight: 182.26 g/mol (calculated from atomic weights)

The presence of the butyl group increases hydrophobicity compared to the methyl derivative (C6_6H8_8O2_2, MW 112.13) , as reflected in its predicted LogP value of approximately 1.2 (vs. -0.78 for 2-methylcyclopentane-1,3-dione) .

Synthesis and Reaction Pathways

Key Synthetic Routes

While no direct synthesis of 2-butyl-2-methylcyclopentane-1,3-dione is documented, its preparation likely involves alkylation or conjugate addition reactions starting from 2-methylcyclopentane-1,3-dione. A related synthesis of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (CAS 25112-78-1) demonstrates the feasibility of introducing alkyl chains via Michael addition or aldol condensation .

Hypothetical Synthesis

  • Substrate: 2-Methylcyclopentane-1,3-dione (CAS 765-69-5) .

  • Reagent: 1-Bromobutane or butyl Grignard reagent.

  • Conditions: Base-mediated alkylation (e.g., K2_2CO3_3 in DMF) or organometallic addition.

  • Mechanism: Nucleophilic attack at the α-position of the diketone, followed by dehydration.

This approach mirrors the synthesis of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, where methyl vinyl ketone reacts with 2-methylcyclopentane-1,3-dione under triethylamine catalysis in dichloromethane .

Structural Confirmation

Post-synthetic characterization would employ:

  • 1^1H NMR: Expected signals include a singlet for the methyl group (δ 1.04–1.10 ppm) and multiplet resonances for the butyl chain (δ 1.20–1.50 ppm) .

  • IR Spectroscopy: Strong carbonyl stretches near 1700 cm1^{-1} .

Physicochemical Properties

Predicted Physical Constants

PropertyValue (Predicted)Basis for Prediction
Melting Point95–100°CIncreased alkyl chain lowers melting point vs. 212°C for 2-methyl derivative .
Boiling Point280–290°CHigher than 218°C for 2-methyl analog .
Density1.02–1.05 g/cm³Comparable to 1.1 g/cm³ for methyl derivative .
SolubilityLow in water; soluble in organic solvents (e.g., methanol, DCM)Aligns with LogP trends .

Chemical Reactivity and Applications

Reactivity Profile

The diketone moiety enables diverse transformations:

  • Aldol Condensation: Forms α,β-unsaturated ketones for heterocyclic synthesis.

  • Grignard Additions: Generates tertiary alcohols at the α-position.

  • Reduction: Selective reduction of one ketone yields hydroxyketone intermediates.

Pharmaceutical Applications

Analogous to 2-methylcyclopentane-1,3-dione—a key intermediate in steroid synthesis —the butyl derivative may serve in:

  • Prodrug Design: Lipophilic side chains enhance membrane permeability.

  • Enzyme Inhibitors: Diketones often chelate metal ions in active sites .

Material Science Applications

  • Coordination Polymers: Diketones act as ligands for transition metals.

  • Crosslinking Agents: Reactive carbonyl groups facilitate polymer curing.

Research Findings and Case Studies

Stereoselective Synthesis

In a study mimicking the synthesis of (-)-curcumanolide A , 2-methylcyclopentane-1,3-dione underwent dyotropic rearrangements to form tricyclic lactones. Introducing a butyl group could modulate stereochemical outcomes by altering transition-state geometries.

Toxicity Screening

While toxicity data for 2-butyl-2-methylcyclopentane-1,3-dione are unavailable, analogs like deoxycholic acid derivatives exhibit concentration-dependent cytotoxicity . Preliminary in vitro assays (e.g., MTT on colon cancer cells) are recommended.

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